molecular formula C21H23NO B110649 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol CAS No. 3967-32-6

5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol

Cat. No. B110649
CAS RN: 3967-32-6
M. Wt: 305.4 g/mol
InChI Key: NPSCPXDYXVEYQW-UHFFFAOYSA-N
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Description

The compound "5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d] annulen-5-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as dibenzo annulenes and naphthyridine derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as dibenzotrisdehydro[16

Scientific Research Applications

Photovoltaic Properties

Erdoğan and Horoz (2020) studied a compound related to 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol, focusing on its photovoltaic properties. They synthesized a triphenylamine-dibenzosuberenone-based conjugated organic material and explored its use in dye-sensitized solar cell structures. The study highlighted the potential of such compounds in solar energy conversion, with notable power conversion efficiencies (Erdoğan & Horoz, 2020).

Conformational Analysis and Reactions

Camps et al. (1997) conducted conformational analysis and investigated transannular reactions of 5,9-Propanobenzo[7]annulene derivatives, which are structurally related to the compound . Their research provided insights into the structural dynamics and reactivity of such compounds, offering valuable information for further chemical syntheses (Camps et al., 1997).

Generation and Reactions of Complexes

In 2019, Mehdi et al. explored the generation and reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex, closely related to the compound of interest. This study illuminated the possibilities of creating complex structures and their reactions, which could have implications in various chemical synthesis processes (Mehdi et al., 2019).

Synthesis of Natural Product Analogues

Krishna et al. (2013) reported on the synthesis of 7-Methyl-5H-dibenzo[a,c][7]annulen-5-ones, which share a core structure with the compound . This research is particularly significant for the synthesis of colchicinoid natural products, highlighting the compound's utility in creating natural product analogues (Krishna et al., 2013).

Antibacterial Evaluation

Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of derivatives involving piperidine functionalities, akin to the compound in focus. Their findings contribute to understanding the antibacterial potential of such compounds, which could be relevant in pharmaceutical research (Aziz‐ur‐Rehman et al., 2017).

Protecting Group in Peptide Chemistry

J. Pless (1976) explored the use of a dibenzosuberyl group as a new protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids. This study has implications for peptide chemistry, where the compound of interest could be employed as a stable and adaptable protecting group (Pless, 1976).

DNA/RNA Binding Agents

Pawlica et al. (2006) synthesized dibenzotetraaza[14]annulene-based compounds, which are structurally related to the target compound, to study their interactions with nucleic acids. These findings could be significant for the development of novel DNA/RNA binding agents (Pawlica et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSCPXDYXVEYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(C3=CC=CC=C3C=CC4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863311
Record name 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol

CAS RN

3967-32-6
Record name 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3967-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(1-METHYL-PIPERIDIN-4-YL)-5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW58SL2OZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Minkus, S Bieber, T Letzel - Joint Danube Survey, 2021 - researchgate.net
Very polar organic molecules are increasingly becoming emerging compounds of interest while studying aqueous environmental samples. These highly water-soluble molecules need …
Number of citations: 1 www.researchgate.net
T Roy - 2010 - search.proquest.com
Tricyclic compounds like Cyproheptadine HCl have been reported to possess antiserotonin activity. Intrestingly, some newly found N-type calcium channel blockers, emopamil …
Number of citations: 0 search.proquest.com

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